Cas no 1267450-25-8 (1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine)

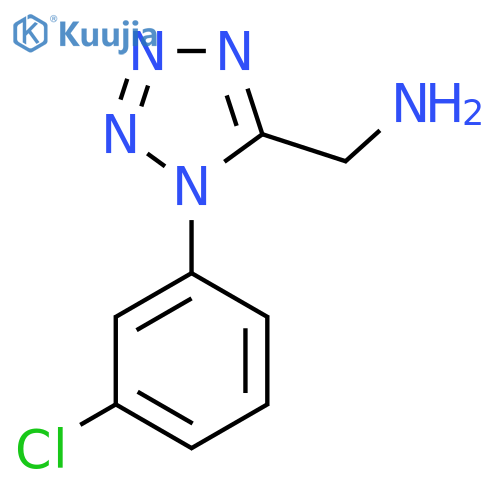

1267450-25-8 structure

商品名:1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine

CAS番号:1267450-25-8

MF:C8H8ClN5

メガワット:209.635619163513

MDL:MFCD16863372

CID:5168224

PubChem ID:52373952

1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine

- [1-(3-Chlorophenyl)tetrazol-5-yl]methanamine

- 1H-Tetrazole-5-methanamine, 1-(3-chlorophenyl)-

- 1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine

-

- MDL: MFCD16863372

- インチ: 1S/C8H8ClN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2

- InChIKey: HZCBPDZPEPRVPO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N1C(CN)=NN=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 69.6

1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242270-2.5g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 2.5g |

$1370.0 | 2024-06-19 | |

| Enamine | EN300-242270-0.05g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 0.05g |

$587.0 | 2024-06-19 | |

| Enamine | EN300-242270-1.0g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-242270-5g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 5g |

$2028.0 | 2023-09-15 | ||

| Enamine | EN300-242270-10g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 10g |

$3007.0 | 2023-09-15 | ||

| Enamine | EN300-242270-5.0g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Enamine | EN300-242270-0.25g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-242270-0.5g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| Enamine | EN300-242270-10.0g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-242270-0.1g |

[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine |

1267450-25-8 | 95% | 0.1g |

$615.0 | 2024-06-19 |

1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

4. Water

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

1267450-25-8 (1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬